Product packaging for (S)-chroman-4-amine(Cat. No.:CAS No. 188198-38-1; 53981-38-7)

(S)-chroman-4-amine

Cat. No.: B2852032
CAS No.: 188198-38-1; 53981-38-7
M. Wt: 149.193
InChI Key: LCOFMNJNNXWKOC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Chroman-4-amine (CAS 188198-38-1) is a valuable chiral amine building block in pharmaceutical research and development. Chiral amines are fundamental components in the architecture of numerous active pharmaceutical ingredients (APIs), with approximately half of all APIs estimated to feature a chiral amine within their structure . The chirality of this compound is a critical factor in a drug's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological profiles . The molecule incorporates a chroman scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its proven ability to confer bioactivity and bind to multiple biological targets . This scaffold is found in compounds investigated for a range of therapeutic areas, including neurodegenerative disorders like Alzheimer's and Parkinson's diseases, as well as cancer . As a key chiral intermediate, this compound is used in the stereoselective synthesis of complex molecules, enabling the construction of defined three-dimensional architectures essential for creating potent and selective drugs . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Handling and Storage: Store in a cool, dark place, sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B2852032 (S)-chroman-4-amine CAS No. 188198-38-1; 53981-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S Chroman 4 Amine and Its Chiral Precursors

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one specific enantiomer of a chiral molecule. For (S)-chroman-4-amine, this involves controlling the stereochemistry at the C4 position.

Asymmetric reduction is a cornerstone in the synthesis of chiral alcohols and amines. This approach utilizes chiral catalysts or biocatalysts to selectively reduce a prochiral carbonyl group or imine.

The reduction of the ketone carbonyl in chroman-4-one to a secondary alcohol is a critical step for introducing chirality.

Asymmetric Reduction Approaches

Chroman-4-one Reduction to Chiral Chroman-4-ols
Enantioselective Ketone Reduction via Borane (B79455) Catalysis (e.g., CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones using borane as the reducing agent in the presence of a chiral oxazaborolidine catalyst. This method has been successfully applied to chroman-4-one derivatives. For instance, the CBS reduction of chroman-4-one using a chiral oxazaborolidine catalyst derived from proline can yield (S)-chroman-4-ol with high enantiomeric excess (ee). Studies have reported achieving >99% ee for (S)-chroman-4-ol using optimized CBS reduction protocols, often involving specific chiral ligands and borane sources like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-N,N-diethylaniline complex lookchem.comwikipedia.orgyoutube.comorganic-chemistry.orgambeed.com. The catalyst, a chiral oxazaborolidine, acts as a Lewis acid, coordinating to the ketone and activating it for hydride transfer from the borane, which is directed by the chiral environment of the catalyst youtube.comorganic-chemistry.org. Variations in catalyst structure and reaction conditions, such as temperature and solvent, can be employed to optimize enantioselectivity and yield wikipedia.org.

Table 1: CBS Reduction of Chroman-4-one

Catalyst/Ligand ExampleBorane SourceConditionsEnantiomeric Excess (ee)YieldReference
(R)-2-Me-CBS-oxazaborolidineBH₃·SMe₂Toluene, 0 °C>99%High lookchem.com
(R)-Diphenyl(pyrrolidin-2-yl)methanolBH₃·NEt₂PhToluene, 45 °C>99%High lookchem.com
(R)-Diphenyl(pyrrolidin-2-yl)methanolBH₃·NEt₂PhMTBE, 45 °C>99%High lookchem.com

Furthermore, novel chiral spiroborate esters have also been developed as efficient catalysts for the borane reduction of chroman-containing ketones, achieving up to 99% ee for the resulting alcohols nih.govresearchgate.net.

Biocatalytic Reductions using Whole-Cell Systems (e.g., Lactobacillus paracasei)

Biocatalysis offers an environmentally friendly and highly selective alternative for asymmetric reduction. Whole-cell systems, particularly using bacteria like Lactobacillus paracasei, have demonstrated significant efficacy in reducing chroman-4-one derivatives to chiral chroman-4-ols with exceptional enantioselectivity nih.govsci-hub.seresearchgate.netwikipedia.org. Specifically, Lactobacillus paracasei BD101 has been identified as a whole-cell biocatalyst capable of enantiomerically reducing 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol with an enantiomeric excess (ee) exceeding 99% nih.govsci-hub.se. This method is noted for being easy, inexpensive, and environmentally friendly, producing the chiral alcohol on a gram scale nih.govsci-hub.se. The optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial for achieving high yields and enantiopurity nih.govsci-hub.seresearchgate.net. The use of Lactobacillus paracasei BD87E6 has also been reported for the bioreduction of various ketones, including fused bicyclic ketones, to their corresponding chiral carbinols with excellent enantioselectivity (>99%) and high yields researchgate.net.

Table 2: Biocatalytic Reduction of Chroman-4-one Derivatives

Ketone SubstrateBiocatalystProduct (Chiral Alcohol)Enantiomeric Excess (ee)YieldReference
6-chlorochroman-4-oneLactobacillus paracasei BD101(S)-6-chlorochroman-4-ol>99%94% nih.govsci-hub.se
Fused bicyclic ketonesLactobacillus paracasei BD87E6Chiral carbinols>99%High researchgate.net

Reductive amination is a direct method to convert carbonyl compounds into amines via an imine intermediate, which is then reduced.

Reductive Amination Strategies for Chiral Amines
Reductive Condensation of Chromanones/Flavanones with Primary Amines

While direct reductive amination of chroman-4-one to this compound is less commonly detailed in the provided literature compared to the alcohol route, reductive condensation of flavanones with primary amines has been reported to yield 4-aminoflavanes nih.govoup.comresearchgate.netresearchgate.net. These methods typically involve the condensation of a flavanone (B1672756) with a primary amine to form an imine or iminium intermediate, followed by reduction. However, these non-stereoselective syntheses often result in mixtures of diastereomers, necessitating subsequent chiral separation nih.govoup.comresearchgate.netresearchgate.net. More advanced approaches involve asymmetric reductive amination using enzymes like amine dehydrogenases (AmDHs), which can catalyze the asymmetric reductive amination of prochiral ketones such as 4-chromanone (B43037) with ammonia (B1221849) to yield chiral amines in high yields and enantiomeric purity (>99% ee) researchgate.netuva.nld-nb.infoacs.org. These biocatalytic systems often utilize co-substrates and cofactor regeneration systems for efficient conversions uva.nl. Transition metal-catalyzed asymmetric hydrogenation of imines derived from chromanones has also been explored, achieving high enantioselectivities with specific chiral ligands acs.orgnih.gov.

Table 3: Reductive Amination Strategies

Starting MaterialsIntermediateProduct ClassMethodEnantioselectivityReference
Flavanone + Primary AmineImine4-AminoflavanesReductive CondensationNon-stereoselective (diastereomers formed) nih.govoup.com
4-Chromanone + AmmoniaImineChiral AminesAsymmetric Reductive Amination (Enzymatic)>99% ee uva.nl
Chromanone-derived ketiminesKetimineCyclic AminesAsymmetric Hydrogenation (Pd-catalyzed)86–95% ee acs.orgnih.gov

Compound List

this compound

Chroman-4-one

(S)-Chroman-4-ol

(S)-6-chlorochroman-4-ol

6-chlorochroman-4-one

Flavanone

4-Aminoflavanes

Chiral chroman-4-ols

Chiral chroman-4-amines

4-Chromanone

(S)-phenyl(pyridin-2-yl)methanol

(R)-2-furanyl-2-ethanol

(R)-4-Phenyl-2-butanol

(S)-1-(naphthalen-2-yl)ethanol

(S)-chroman-4-ol

(R)-chroman-4-amine

(R)-mandelic acid

D-tartaric acid

Enzymatic Reductive Amination with Imine Reductasesresearchgate.net

Enzymatic reductive amination, particularly utilizing imine reductases (IREDs), represents a sustainable and highly selective biocatalytic approach for the synthesis of chiral amines. IREDs are NAD(P)H-dependent oxidoreductases capable of catalyzing the asymmetric reduction of prochiral imines and iminium ions to chiral amines with high enantioselectivity rsc.orgnih.govrsc.org. While specific applications of IREDs directly to this compound may be limited in the general literature, the methodology has been successfully applied to the synthesis of related pharmaceutically relevant 3-aminochroman derivatives scilit.com. These enzymes can convert carbonyl compounds, such as chromanones, into chiral amines via imine intermediates, offering a green alternative to traditional chemical methods nih.govrsc.org. The development of engineered IREDs has enabled transformations from milligram to ton scales, highlighting their industrial potential nih.gov.

Asymmetric Hydrogenation of Imines and Enamidesrsc.org

Asymmetric hydrogenation is a powerful catalytic method for the synthesis of chiral amines from imines and enamides dicp.ac.cnub.educore.ac.ukorganic-chemistry.org. Transition metal catalysts, often based on palladium, rhodium, or iridium, in combination with chiral ligands, are commonly employed to achieve high enantioselectivity dicp.ac.cnub.eduorganic-chemistry.org. Activated imines, bearing electron-withdrawing groups, are generally well-suited substrates for these reactions, leading to chiral amines with excellent yields and enantiomeric excesses dicp.ac.cn. While direct examples of asymmetric hydrogenation applied to the synthesis of this compound were not detailed in the provided search results, the general applicability of this methodology to imine and enamide reduction suggests its potential for accessing chiral chroman-4-amine (B2768764) scaffolds.

Chiral Pool and Auxiliary-Based Syntheses

Chiral pool and chiral auxiliary-based syntheses are established strategies for introducing stereochemistry into organic molecules. The chiral pool approach utilizes readily available chiral natural products (e.g., amino acids, sugars) as starting materials tcichemicals.comslideshare.net. Chiral auxiliary-based synthesis involves the temporary covalent attachment of a chiral unit to a prochiral substrate, which then directs the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is cleaved and ideally recovered tcichemicals.comwikipedia.org.

A prominent route relevant to chroman-4-amine synthesis involves the enantioselective reduction of chroman-4-ones to chiral chroman-4-ols, which can then be further functionalized researchgate.netlookchem.commolaid.com. For instance, the use of Corey-Bakshi-Shibata (CBS) reduction, employing chiral oxazaborolidine catalysts, can effectively reduce substituted chroman-4-ones to yield (S)-chroman-4-ols with high enantioselectivity researchgate.netlookchem.com. These chiral alcohols serve as key precursors for the synthesis of chiral amines.

Azide (B81097) Inversion Followed by Reductionresearchgate.net

A well-documented and effective strategy for accessing chiral chroman-4-amines involves a sequence starting with the enantioselective reduction of chroman-4-ones, followed by azide inversion and subsequent reduction researchgate.netlookchem.commolaid.comresearchgate.net. This methodology typically begins with the CBS reduction of substituted chroman-4-ones to afford (S)-chroman-4-ols with high enantiopurity researchgate.netlookchem.com. The (S)-chroman-4-ol is then converted into a suitable leaving group, such as a mesylate. Subsequent nucleophilic displacement with an azide ion (e.g., tetra-N-butylammonium azide) proceeds via an SN2 mechanism, resulting in inversion of stereochemistry and the formation of the corresponding (R)-azidochroman lookchem.com. Finally, reduction of the azide moiety, often under Staudinger conditions (e.g., using triphenylphosphine (B44618) followed by hydrolysis) or catalytic hydrogenation, yields the target (R)-chroman-4-amine lookchem.comresearchgate.net. This process has been optimized for scalability, allowing for synthesis on a 5–10 g scale without the need for chromatography, with purification often achieved through the isolation of chiral salts, such as the (R)-mandelic or D-tartaric acid salts, providing good yields and excellent enantiomeric purity lookchem.com.

Table 1: Azide Inversion Followed by Reduction for (R)-Chroman-4-amine Synthesis

StepReagents/ConditionsIntermediate/ProductYield (from (S)-chroman-4-ol)EnantioselectivityNotes
1. ReductionChroman-4-one, CBS catalyst, BH₃ source(S)-chroman-4-olHighExcellentHighly enantioselective reduction of chroman-4-ones.
2. Azide Formation(S)-chroman-4-ol, MsCl/Et₃N, then Bu₄NN₃ (SN2 displacement)(R)-azidochromanNot specifiedHighInversion of stereochemistry occurs.
3. Azide Reduction(R)-azidochroman, PPh₃/H₂O (Staudinger) or H₂/catalyst(R)-chroman-4-amine74% (overall from alcohol)ExcellentPurification via chiral salt isolation (e.g., (R)-mandelic acid) is effective. lookchem.comresearchgate.net

Organocatalytic Cascade and Domino Reactions

Organocatalytic cascade and domino reactions offer highly efficient pathways for constructing complex molecular architectures in a single operation, often with remarkable stereocontrol wikipedia.org. These reactions involve a sequence of two or more bond-forming events, where the product of one step becomes the reactant for the next, without intermediate isolation wikipedia.org.

Oxa-Michael-Nitro-Michael Domino Reactionssci-hub.se

The oxa-Michael-nitro-Michael domino reaction has emerged as a powerful organocatalytic strategy for the synthesis of substituted chromans mdpi.commdpi.comnih.govsemanticscholar.orgrsc.org. These reactions typically involve the cascade addition of a 2-hydroxystyrene derivative (or related precursor) to a nitroalkene, often catalyzed by bifunctional organocatalysts such as squaramides or thioureas mdpi.commdpi.comnih.govsemanticscholar.orgrsc.org. Such methodologies can lead to the formation of chroman skeletons bearing multiple stereogenic centers with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr), often in good to high yields nih.govrsc.org. While these reactions primarily yield chroman frameworks, further functionalization would be required to introduce the amine group at the 4-position to obtain chroman-4-amines.

Chiral Amine-Catalyzed Asymmetric α-Alkylation of Aldehydesnumberanalytics.com

Chiral amine catalysis has been instrumental in developing asymmetric α-alkylation reactions of carbonyl compounds, including aldehydes and ketones sci-hub.senumberanalytics.comnih.gov. These methods typically involve the formation of transient enamine or iminium intermediates, which then undergo stereoselective alkylation with various electrophiles sci-hub.se. For instance, chiral amine-catalyzed asymmetric α-alkylation of ketones and aldehydes with N-benzylic sulfonamides has been reported, proceeding via carbon-nitrogen bond cleavage and yielding products with good to excellent yields and enantioselectivity sci-hub.se. While direct applications of this specific methodology to the synthesis of this compound were not detailed, the principle of chiral amine catalysis in α-alkylation offers a potential avenue for constructing chiral centers adjacent to carbonyl groups, which could be precursors to the desired amine.

Compound List:

this compound

(R)-chroman-4-amine

Chroman-4-one

(S)-chroman-4-ol

(R)-azidochroman

Imine Reductases (IREDs)

N-benzylic sulfonamides

2-hydroxystyrene derivatives

Nitroalkenes

Aldehydes

Ketones

Imines

Enamides

Mannich-Type Asymmetric Addition for α-Stereogenic Chromen-4-one Amino Derivatives

An enantioselective approach to synthesizing chiral α-amino-containing chromones and their derivatives has been developed, utilizing a Mannich-type asymmetric addition reaction. This method typically involves the addition of 3-hydroxychromones to N-protected imines in the presence of an organocatalyst.

The key step employs natural dihydrocupreine alkaloid as an organocatalyst, facilitating the asymmetric addition of 3-hydroxychromones to N-protected imines. This process yields α-stereogenic chromen-4-one amino derivatives with high enantioselectivity, typically ranging from 89% to 98% enantiomeric excess (ee). The reactions proceed with good yields, generally between 81% and 95%. The chiral adducts generated serve as valuable intermediates for the synthesis of diverse, enantiomerically enriched chromen-4-one functional derivatives. Absolute configurations are often assigned by analogy to known chiral compounds, such as phenylglycine methyl ester.

Table 1: Mannich-Type Asymmetric Addition for α-Stereogenic Chromen-4-one Amino Derivatives

Substrate TypeCatalystYield (%)Enantioselectivity (ee, %)References
3-HydroxychromonesDihydrocupreine alkaloid81–9589–98 zioc.ru, researchgate.net
N-Protected Imines(2–5 mol%)

Transition Metal-Catalyzed Asymmetric Cyclization Reactions

Transition metal catalysis offers powerful routes for constructing chiral cyclic systems, including chromans, through various asymmetric cyclization strategies.

Nickel-Catalyzed Reductive Cyclization for Chiral Chromans with Quaternary Allylic Siloxanes

A notable advancement in nickel catalysis has enabled the efficient asymmetric synthesis of chiral chromans featuring quaternary allylic siloxane moieties. This methodology centers on the asymmetric reductive cyclization of aryl-chained alkynones.

The reaction is catalyzed by a nickel precursor, such as Ni(cod)₂, in conjunction with a P-chiral monophosphine ligand, with (R)-AntPhos identified as an ideal ligand. Triethylsilane (Et₃SiH) serves as the reductant. This system effectively constructs chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters of trisubstituted allylic siloxanes. The transformations typically yield the desired products in excellent yields, often up to 97%, with high enantioselectivities exceeding 99:1 er and superb E/Z selectivity. The broad substrate scope allows for the establishment of up to 69 examples. This represents a pioneering approach in the highly asymmetric stereoselective nickel-catalyzed reductive cyclization for synthesizing chroman derivatives with chiral quaternary carbon stereocenters of trisubstituted allylic siloxanes. Mechanistic studies, supported by DFT calculations, have elucidated the origins of the excellent stereoselectivity.

Table 2: Nickel-Catalyzed Reductive Cyclization for Chiral Chromans with Quaternary Allylic Siloxanes

Substrate TypeCatalyst SystemReductantYield (%)Enantioselectivity (er)E/Z SelectivityReferences
Aryl-chained alkynonesNi(cod)₂ / (R)-AntPhos (P-chiral monophosphine)Et₃SiHUp to 97>99:1>99 chemrxiv.org, chemrxiv.org
Palladium-Catalyzed Suzuki Coupling in Derivative Synthesis

Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone in modern organic synthesis for forging carbon-carbon bonds, and it has been applied to the synthesis of various chiral molecules, including chroman derivatives. While direct synthesis of this compound via this method is not extensively detailed in the provided literature, the Suzuki coupling is instrumental in creating complex chiral frameworks and functionalized derivatives.

The Suzuki coupling has been employed in asymmetric allylic C–H functionalization strategies to construct chiral isoindolines and related compounds chinesechemsoc.org. It is also used for synthesizing axially chiral styrenes and other complex molecules where chiral centers are established through palladium catalysis researchgate.netacs.org. The versatility of palladium-catalyzed cross-coupling reactions, including Suzuki coupling, allows for the introduction of diverse substituents onto pre-existing chiral scaffolds or the construction of new chiral centers, making it a valuable tool for creating chroman derivatives with specific stereochemistry. For instance, palladium catalysis has been utilized in asymmetric allylic C–H amination reactions, which are relevant for amine synthesis chinesechemsoc.org.

Table 3: Palladium-Catalyzed Suzuki Coupling in Derivative Synthesis (Illustrative Applications)

Reaction TypeKey Catalyst/Ligand ComponentsSubstrate TypesProduct ClassEnantioselectivity (ee, %)References
Asymmetric Allylic C–H AminationPd catalyst, chiral ligandsAlkenes, Lewis basic aminesChiral IsoindolinesUp to 98 chinesechemsoc.org
Asymmetric Suzuki CouplingPd catalyst, monophosphine ligandgem-Diborylalkenes, aryl halidesAxially chiral styrenesHigh researchgate.net
Suzuki-Miyaura Cross-CouplingPd(OAc)₂, RuPhos/SPhosAryl chlorides, potassium trifluoroboratoamidesα-Chiral β-arylated carbonylsPreserved stereoselectivity nih.gov

Photoredox-Catalyzed and Visible-Light-Mediated Syntheses

Photoredox catalysis, utilizing visible light, has emerged as a powerful and sustainable tool for radical-mediated transformations, including the synthesis of heterocyclic compounds like chromans.

Doubly Decarboxylative Giese Reactions

This methodology describes the photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones through a doubly decarboxylative Giese reaction. The process involves two sequential decarboxylation events, initiated and completed under visible light irradiation.

The reactions are typically conducted using coumarin-3-carboxylic acids or chromone-3-carboxylic acids as precursors, along with N-(acyloxy)phthalimides, which serve as sources of alkyl radicals. The transformation requires a visible light source, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. This approach offers a transition-metal-free alternative for generating radicals and forming carbon-carbon bonds, contributing to more sustainable synthetic practices. The products are biologically relevant chroman-2-ones and chroman-4-ones.

Table 4: Doubly Decarboxylative Giese Reactions for Chroman Synthesis

Precursor TypeRadical SourceConditionsProduct TypeReferences
Coumarin-3-carboxylic acidsN-(acyloxy)phthalimidesVisible light, photoredox catalyst, base, anhydrous solvent, inert atmosphereChroman-2-ones rsc.org, rsc.org, researchgate.net, researchgate.net
Chromone-3-carboxylic acidsChroman-4-ones
Deaminative Alkylation via Electron Donor-Acceptor (EDA) Complexes

Visible-light-mediated deaminative alkylation, often proceeding via electron donor-acceptor (EDA) complexes, offers a route to functionalized chroman derivatives. This strategy typically involves the deamination of amino acid-derived precursors.

The synthesis of 3-alkyl-substituted chroman-4-one derivatives is achieved through the deaminative alkylation of amino acid-derived Katritzky salts. The mechanism involves the formation of EDA complexes between the Katritzky salts and a base or other electron donors. Upon irradiation with visible light, a single-electron transfer (SET) process generates radical intermediates. These radicals then undergo selective coupling and cyclization with suitable partners, such as o-(allyloxy)arylaldehydes, to form the chroman-4-one ring system. This approach exhibits broad functional group compatibility, with reports detailing up to 31 examples, and provides products in yields ranging from 16% to 88%.

Table 5: Deaminative Alkylation via EDA Complexes for Chroman-4-one Synthesis

Precursor TypeReaction PartnerMechanismProduct TypeYield (%)References
Amino acid derived Katritzky saltso-(allyloxy)arylaldehydesEDA complex formation, SET, radical cyclizationChroman-4-ones16–88 researchgate.net, researchgate.net

General Approach for this compound: While the above methods focus on chroman scaffolds or chroman-4-ones, a specific route to chiral chroman-4-amines, including the (S)-enantiomer, has been optimized. This process begins with the highly enantioselective CBS reduction of substituted chroman-4-ones to yield the corresponding (S)-chroman-4-ols. Subsequent steps involve azide inversion and reduction, which can provide (R)-chroman-4-amines. Purification can be achieved efficiently through the isolation of amine salts, such as (R)-mandelic or D-tartaric acid salts, yielding the desired amines with good recovery and high enantiomeric purity without the need for chromatography. This method is amenable to multigram scale synthesis.

Compound List:

this compound

3-hydroxychromones

N-protected imines

Dihydrocupreine alkaloid

Chroman-4-one

(S)-chroman-4-ol

(R)-chroman-4-amine

(R)-mandelic acid

D-tartaric acid

Aryl-chained alkynones

Chiral chromans

Quaternary allylic siloxanes

Trisubstituted allylic siloxanes

3-hydroxyl chromans

Chiral 3-hydroxyl chromans

Tertiary allylic alcohols

Chiral isoindolines

Axially chiral styrenes

α-Chiral β-arylated carbonyls

Coumarin-3-carboxylic acids

Chroman-2-ones

Chromone-3-carboxylic acids

N-(acyloxy)phthalimides

Alkyl radicals

3-alkyl-substituted chroman-4-one derivatives

Amino acid derived Katritzky salts

o-(allyloxy)arylaldehydes

Electron donor-acceptor (EDA) complexes

Radical intermediates

Phenylglycine methyl ester

General Synthetic Approaches to Chroman-4-one Scaffolds as Precursors

The chroman-4-one ring system is a prevalent heterocyclic motif found in numerous natural products and biologically active compounds. Several synthetic strategies have been developed to access this core structure, often involving cyclization reactions.

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure

A well-established method for constructing the chroman-4-one skeleton involves a two-step sequence: a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure. This process typically starts with the reaction between a 2'-hydroxyacetophenone (B8834) and an aldehyde. The initial aldol condensation forms a chalcone (B49325) intermediate, which then undergoes an intramolecular Michael addition where the phenolic hydroxyl group attacks the α,β-unsaturated carbonyl system, leading to the formation of the dihydropyran ring characteristic of chroman-4-ones.

These reactions are often facilitated by bases such as diisopropylethylamine (DIPA) and can be performed under microwave irradiation to enhance reaction rates and yields. For instance, heating mixtures of 2'-hydroxyacetophenones and aldehydes in ethanol (B145695) with DIPA under microwave conditions has proven effective in synthesizing various 2-alkyl-substituted chroman-4-ones gu.seacs.org. The yields can vary significantly depending on the specific substrates and reaction conditions, ranging from moderate to high gu.seacs.org.

Table 1: Base-Promoted Aldol Condensation and Intramolecular Oxa-Michael Ring Closure for Chroman-4-one Synthesis

Starting Materials (2'-hydroxyacetophenone, Aldehyde)BaseSolventConditions (Microwave)Product TypeYield Range (%)
Various 2'-hydroxyacetophenones, AldehydesDIPAEtOH150–170 °C, 1 h2-Alkyl-chroman-4-ones17–88
Various 2'-hydroxyacetophenones, AldehydesDIPAEtOH150–170 °C, 1 h2-Alkyl-chroman-4-ones31–70
2'-hydroxyacetophenones, AldehydesDIPAEtOH160–170 °C, 1 h2-Alkyl-chroman-4-ones17–88

Radical Cascade Cyclization Strategies

Radical cascade cyclization reactions have emerged as a powerful and versatile approach for the synthesis of chroman-4-one derivatives, often allowing for the introduction of diverse functional groups at the C3 position researchgate.netmdpi.comresearchgate.netd-nb.infonih.gov. These strategies typically utilize 2-(allyloxy)arylaldehydes as key starting materials, which undergo cyclization initiated by various radical species.

Commonly employed radical precursors include oxamic acids to generate carbamoyl (B1232498) radicals nih.gov, oxalates to form alkoxycarbonyl radicals mdpi.com, and diphenylphosphine (B32561) oxides to yield phosphinoyl radicals d-nb.info. These reactions are often conducted under metal-free conditions, employing oxidants such as potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) mdpi.comd-nb.info. Furthermore, photoredox catalysis using visible light has also been developed for radical cascade cyclizations, enabling the synthesis of functionalized chroman-4-ones from carboxylic acids or N-(acyloxy)phthalimides rsc.org. These methods generally provide moderate to good yields and exhibit broad substrate scope, facilitating the preparation of complex chroman-4-one structures.

Table 2: Radical Cascade Cyclization Strategies for Chroman-4-one Synthesis

Radical PrecursorOxidant/InitiatorSolventConditions (Metal-free/Photoredox)Product TypeKey FunctionalizationYield Range (%)
Oxamic acidsK₂S₂O₈VariousMetal-freeCarbamoylated chroman-4-onesAmideModerate to Good
Oxalates(NH₄)₂S₂O₈VariousMetal-freeEster-containing chroman-4-onesEsterModerate to Good
Diphenylphosphine oxidesK₂S₂O₈DMSO/H₂OMetal-freePhosphinoylchroman-4-onesPhosphine oxideModerate
Carboxylic acids/N-(acyloxy)phthalimidesVisible Light Photoredox CatalystAnhydrous SolventPhotoredox, Base2-substituted chroman-4-onesAlkylGood to High

Microwave-Assisted Synthesis of Chroman-4-one Scaffolds

Microwave irradiation has become a highly valuable tool in modern organic synthesis, offering significant advantages such as dramatically reduced reaction times, increased yields, and improved energy efficiency, aligning with green chemistry principles nih.gov. For the synthesis of chroman-4-one scaffolds, microwave-assisted techniques have been successfully integrated with established methods like the base-promoted aldol condensation and oxa-Michael addition gu.seacs.org.

By employing microwave heating, these reactions can be completed in a matter of minutes to an hour, compared to the hours or days often required with conventional heating nih.gov. This accelerated process, often conducted in solvents like ethanol and in the presence of bases such as DIPA, leads to the efficient formation of various substituted chroman-4-ones with improved yields gu.seacs.org. The precise temperature and time parameters under microwave irradiation are crucial for optimizing product formation and minimizing side reactions nih.gov.

Table 3: Microwave-Assisted Synthesis of Chroman-4-one Scaffolds

Reaction TypeReagentsMicrowave Conditions (Temp, Time)SolventYield Range (%)
Aldol Condensation / Oxa-Michael Addition2'-hydroxyacetophenones, Aldehydes, DIPA150–170 °C, 1 hEtOH17–88
Aldol Condensation / Oxa-Michael Addition2'-hydroxyacetophenones, Aldehydes, DIPA160–170 °C, 1 hEtOH17–88
Various cyclizationsVarious precursorsVariedVariedEnhanced

Synthesis of Substituted this compound Derivatives

The synthesis of enantiomerically pure this compound and its substituted derivatives requires strategies that establish the desired stereochemistry at the C4 position. While direct synthesis of this compound from chroman-4-one precursors is not extensively detailed in the provided literature snippets, general approaches for introducing chirality into related amino-heterocycles offer insights into potential methodologies.

Common strategies for obtaining enantiopure amines include:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries during the synthesis to directly form the desired enantiomer. For instance, asymmetric Mannich-type reactions or Michael additions catalyzed by chiral organocatalysts have been employed to synthesize related chiral amino-heterocycles with high enantiomeric excess (ee) researchgate.netmdpi.com. These methods can introduce amino groups enantioselectively onto a scaffold.

Chiral Resolution: Racemic chroman-4-amine can be synthesized and subsequently resolved into its individual enantiomers using chiral resolving agents or chromatographic techniques.

Synthesis from Chiral Precursors: Utilizing enantiomerically pure starting materials that already possess the required stereochemistry can also lead to the target this compound.

This compound is recognized as a valuable chiral building block bldpharm.combldpharm.com, and substituted derivatives, such as (S)-7-bromochroman-4-amine, are also available, indicating that functionalization can be achieved either before or after establishing the chiral center bldpharm.com. The development of specific synthetic routes for substituted this compound derivatives would likely involve adapting these general chiral synthesis principles to the chroman-4-amine core structure.

Table 4: General Synthetic Approaches to this compound Derivatives

MethodPrecursor/Starting MaterialChiral Inducer (Catalyst/Auxiliary)Resulting ChiralityYieldTypical ee (%)Notes on Substituents
Asymmetric Mannich/MichaelVarious intermediatesChiral Organocatalysts(S) or (R)HighUp to 98Introduction of amino group at α-stereogenic center
Asymmetric Michael AdditionVarious intermediatesChiral Brønsted Bases(S) or (R)HighVariesFormation of α,α-disubstituted amino acid moieties
Chiral ResolutionRacemic chroman-4-amineChiral Resolving Agents/Chromatography(S)VariesHighSeparation of enantiomers
Synthesis from Chiral PoolEnantiopure precursorsN/A(S)VariesHighPre-existing chirality utilized

List of Compounds Mentioned:

this compound

(S)-7-bromochroman-4-amine

(R)-Chroman-4-amine

Chroman-4-one

2-Alkyl-chroman-4-ones

3-(2-oxo-2-arylethyl)chroman-4-ones

Ester-containing chroman-4-ones

Carbamoylated chroman-4-ones

Phosphinoylchroman-4-ones

2-substituted chroman-4-ones

2'-hydroxyacetophenones

Aldehydes

Chalcone intermediates

2-(allyloxy)arylaldehydes

Oxamic acids

Oxalates

Diphenylphosphine oxides

N-(acyloxy)phthalimides

Carboxylic acids

2-substituted chromen-4-ones

3-hydroxychromen-4-one (B1235781)

N-protected imines

Spirocyclic aminochroman derivatives

α,α-disubstituted α-amino acids

Advanced Spectroscopic and Chromatographic Characterization in S Chroman 4 Amine Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds. For (S)-chroman-4-amine, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum allow for the assignment of protons to their specific positions within the chroman ring system and the amine group. Similarly, the number and chemical shifts of signals in the ¹³C NMR spectrum confirm the carbon framework of the molecule.

Infrared (IR) spectroscopy complements NMR data by identifying the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine, C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether linkage in the chroman ring, and C=C stretching of the aromatic ring. Together, NMR and IR data provide a comprehensive picture of the molecular connectivity and functional group composition of this compound.

Chiral Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment

Ensuring the enantiomeric and diastereomeric purity of a chiral compound is critical in the pharmaceutical industry. Several advanced chromatographic and electrophoretic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers. phenomenex.compharmafocusamerica.com These CSPs are designed to interact differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have shown broad applicability for the separation of various classes of compounds, including amines. pharmafocusamerica.comchromatographytoday.com

For the analysis of this compound, a suitable chiral HPLC method would involve selecting an appropriate CSP and optimizing the mobile phase composition. The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol/water). chromatographytoday.comnih.gov The choice of mobile phase and the addition of modifiers can significantly influence the separation efficiency and resolution. nih.gov The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. When coupled with a Diode Array Detector (DAD), UHPLC provides not only quantitative information but also spectral data across a range of wavelengths for each peak. This is particularly useful for peak purity assessment and can help in identifying and quantifying any diastereomeric impurities that may be present in a sample of this compound. The principles of chiral separation in UHPLC are the same as in HPLC, relying on the use of chiral stationary phases.

Capillary Electrophoresis using Chiral Selectors

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. chromatographytoday.com In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different mobilities in the electric field, leading to their separation. nih.gov

A variety of chiral selectors have been used in CE, with cyclodextrins and their derivatives being the most common for a broad range of analytes. researchgate.net For the analysis of this compound, a suitable CE method would involve optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. nih.gov Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the chiral separation of amines. acs.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. weizmann.ac.il This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For this compound, obtaining a suitable single crystal of the free base or a salt derivative would allow for its structural analysis by X-ray crystallography. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, for a chiral crystal, the analysis can unambiguously determine the absolute configuration of the molecule. While a powerful technique, the primary limitation of X-ray crystallography is the requirement for a high-quality single crystal, which can sometimes be challenging to obtain.

Computational and Theoretical Studies of S Chroman 4 Amine and Its Analogues

Quantum Chemical Calculations for Structural Optimization and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties from first principles. iaea.org These methods are used to model the distribution of electrons around the nuclei, providing a basis for predicting a wide range of chemical behaviors. rowansci.com

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. researchgate.net It is employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. nih.gov For chroman and chromone (B188151) derivatives, DFT calculations have been successfully used to predict structural parameters such as bond lengths and angles. d-nb.infonih.gov Studies on related compounds show a good correlation between these theoretically calculated geometries and experimental data obtained from techniques like single-crystal X-ray diffraction. nih.gov

Furthermore, DFT is a valuable tool for predicting spectroscopic properties. nih.gov By calculating vibrational frequencies, researchers can simulate infrared (IR) spectra. nih.gov For various chromone derivatives, these simulated spectra have shown strong agreement with experimental IR data, aiding in the assignment of specific vibrational modes to functional groups within the molecule. d-nb.info

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, reflecting its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. ossila.comresearchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org For chromone derivatives, DFT calculations have been used to determine these energy gaps. For instance, studies on specific chromone analogues have reported HOMO-LUMO gaps in the range of 1.590 to 1.870 eV, suggesting high biological activity. d-nb.inforesearchgate.net A lower HOMO-LUMO gap is often correlated with increased bioactivity because the molecule can more readily participate in charge-transfer interactions with biological targets. nih.gov

Compound ClassMethodCalculated HOMO-LUMO Gap (eV)Implication
Chromone DerivativesDFT1.590 - 1.870High biological activity d-nb.inforesearchgate.net
3-Formyl Chromone DerivativesDFTVariesConfirmed bioactive nature nih.gov

From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone.

Electronic Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.

Electronegativity (χ) : Describes the power of an atom or group to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge from the environment.

For chromone derivatives, these descriptors have been calculated to understand their reactivity. For example, high electrophilicity index values (e.g., 20.233 to 23.203 eV) have been reported for certain chromone analogues, correlating with their potential for high biological activity. d-nb.inforesearchgate.net

Reactivity DescriptorDefinitionRelation to HOMO/LUMO
Electronic Chemical Potential (μ) Tendency of electrons to escapeμ = (EHOMO + ELUMO) / 2
Electronegativity (χ) Ability to attract electronsχ = -μ
Chemical Hardness (η) Resistance to charge transferη = (ELUMO - EHOMO) / 2
Global Softness (S) Ease of polarizationS = 1 / (2η)
Electrophilicity Index (ω) Energy stabilization upon accepting electronsω = μ2 / (2η)

To gain deeper insight into the bonding and non-bonding interactions within a molecule, more advanced analyses like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

NBO analysis investigates the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov This helps to identify and quantify hyperconjugative interactions and intramolecular charge transfers that contribute to molecular stability. nih.gov For chromone-related structures, NBO analysis has been used to confirm the presence and strength of intramolecular hydrogen bonds, which are crucial for defining the molecule's preferred conformation and reactivity. nih.govnih.gov

QTAIM analysis examines the topology of the electron density to define atomic interactions. d-nb.info By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) and identify weaker non-covalent interactions. researchgate.netorientjchem.org In studies of chromone derivatives, QTAIM has been used to analyze the characteristics of bonds within the aromatic regions, confirming the presence of significant π-bond interactions. d-nb.inforesearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how that molecule will interact with a biological target, such as a protein or enzyme. medium.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. medium.com This method is instrumental in structure-based drug design. For analogues of (S)-chroman-4-amine, docking studies have been performed against a wide array of biological targets to elucidate their potential mechanisms of action. These simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. youtube.com By simulating the movements of atoms over time, MD can assess the stability of the binding pose predicted by docking and provide a more refined estimation of binding affinity. nih.govrowan.edu For example, MD simulations of a chromone derivative complexed with the insulin-degrading enzyme (IDE) showed a stable root-mean-square deviation (RMSD) between 0.2 and 0.5 nm, indicating a strong and stable interaction at the active site. nih.gov Similarly, studies on chromanone hybrids targeting acetylcholinesterase (AChE) used MD simulations coupled with MM-PBSA calculations to yield binding free energies, showing values like -93.5 ± 11.9 kcal/mol, which were consistent with experimental findings. nih.gov

Ligand ClassProtein TargetKey Interactions / FindingsMethod
6-isopropyl-3-formyl chromoneInsulin-degrading enzyme (IDE)High binding affinity (-8.5 kcal/mol), stable complex confirmed by MD. nih.govDocking & MD
Spiroquinoxalinopyrrolidine chromanone hybridsAcetylcholinesterase (AChE)Strong binding affinity (-93.5 kcal/mol), consistent with in vitro results. nih.govDocking & MD (MM-PBSA)
6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-onesStaphylococcus aureus targetIdentified compounds with high antibacterial activity (MIC of 2 µg/mL). tandfonline.comDocking
Chroman-4-one fused 1,3,4-thiadiazolesGamma-secretaseGood binding affinities (C dock energy 26 to 39 kcal/mol). researchgate.netDocking
2-Aminobenzochromene derivativesLiver fibrosis targetPredicted to be effective based on docking simulations. nih.govDocking

Investigation of Inhibitory Mechanisms

Computational studies have been instrumental in elucidating the inhibitory mechanisms of chroman-4-amine (B2768764) analogues against various biological targets. These theoretical approaches, often combined with experimental data, provide insights into the molecular interactions that govern the inhibitory activity and selectivity of these compounds.

One area of focus has been the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. nih.govacs.org A series of substituted chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors. nih.govacs.org Computational modeling and structure-activity relationship (SAR) studies have revealed key structural features required for high potency. For instance, it was found that an intact carbonyl group, an alkyl chain of three to five carbons at the 2-position, and larger, electron-withdrawing substituents at the 6- and 8-positions were crucial for significant inhibitory activity. nih.gov The selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 is a noteworthy characteristic of these inhibitors. acs.org

Table 1: Structure-Activity Relationship (SAR) of Chroman-4-one Analogues as SIRT2 Inhibitors nih.govacs.org

Compound ModificationEffect on SIRT2 InhibitionExample
Alkyl chain length at 2-positionOptimal length of 3-5 carbons enhances activity.n-Pentyl > n-Propyl > n-Heptyl
Branching of alkyl chain at 2-positionBranching near the ring system decreases activity.n-Propyl > Isopropyl
Substituents at 6- and 8-positionsLarger, electron-withdrawing groups are favorable.8-bromo-6-chloro substitution shows high potency.
Aromatic group at 2-positionIntroduction of a phenyl group decreases inhibition compared to an optimal alkyl chain.n-Pentyl-substituted chromone > Phenyl-substituted flavone

In another therapeutic area, chroman-4-one analogues have been investigated as inhibitors of Pteridine (B1203161) Reductase 1 (PTR1), a target for anti-parasitic agents against trypanosomatid parasites like Trypanosoma brucei and Leishmania infantum. nih.gov Computational studies, in conjunction with X-ray crystallography, have been employed to explain the binding modes of these compounds within the active site of PTR1 from different species. nih.gov These analyses help rationalize the observed inhibitory activity and provide a foundation for structure-based design of more potent and selective anti-parasitic drugs. nih.gov

Furthermore, a multimodal computational approach has been used to evaluate chroman-4-one derivatives as inhibitors of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative disorders such as Parkinson's disease. researchgate.net Molecular docking studies have been utilized to investigate the binding interactions between the chroman-4-one scaffold and the MAO-B active site, providing insights into the structural basis for their inhibitory effects. researchgate.net

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are powerful tools for performing conformational analysis of this compound and its analogues, helping to identify low-energy conformers and understand how the molecule presents itself to its biological target.

Techniques such as Monte Carlo methods are employed to explore the conformational space of these molecules. By generating a large pool of random conformations and then minimizing their energy, researchers can identify the most stable, low-energy structures. These searches can be refined by applying conformational constraints based on experimental data, such as that derived from 2D NMR experiments (e.g., NOESY and ROESY).

The analysis of the resulting conformers can reveal key structural features, such as the relative orientation of substituent groups, which can be crucial for binding to a protein target. For complex heterocyclic systems, understanding the preferred conformation is essential for designing more potent and selective compounds. researchgate.net Computational models can predict how structural modifications will affect the conformational preferences of the molecule, thereby guiding synthetic efforts in drug discovery. In the context of chroman derivatives, conformational analysis helps to understand the spatial arrangement of substituents on the heterocyclic ring system, which has been shown to be critical for their inhibitory activity against enzymes like SIRT2 and MAO-B. acs.orgresearchgate.net

Theoretical Studies on Tautomerism and Thermodynamic Stability

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds like this compound, as different tautomers can exhibit distinct chemical and biological properties. Theoretical studies, primarily using quantum mechanical methods, are essential for investigating the potential tautomeric forms and their relative thermodynamic stabilities.

Density Functional Theory (DFT) is a widely used computational method for studying tautomerization. researchgate.net These calculations can determine the geometries and energies of different possible tautomers, such as the amino and imino forms of an amine-substituted heterocycle. researchgate.netnih.gov By comparing the calculated total energies, researchers can predict which tautomer is the most stable and energetically preferred in a given environment, such as the gas phase or in different solvents. researchgate.netnih.gov

For example, in a theoretical study on the related 4-aminocoumarin (B1268506) system, DFT calculations were used to compare the stability of the amino and imino isomers. researchgate.net The study calculated thermodynamic values like the change in enthalpy (ΔH) and entropy (ΔS) for the isomerization process, revealing whether the conversion is spontaneous and endothermic or exothermic. researchgate.net Similar computational approaches can be applied to this compound to investigate the equilibrium between its amine form and potential imine tautomers. These studies can also map the potential energy surface (PES) and calculate the energy barriers for the interconversion reactions, providing insights into the kinetics of the tautomerization process. nih.gov

Computational Prediction of Pharmacological Properties and Drug-likeness (e.g., Swiss-ADME)

In modern drug discovery, early assessment of a compound's pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial. Computational tools like Swiss-ADME provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of this compound and its analogues from their chemical structure. frontiersin.orgnih.gov

Swiss-ADME and similar platforms compute a range of physicochemical descriptors and pharmacokinetic parameters. frontiersin.orgnih.gov These predictions help to identify potential liabilities, such as poor gastrointestinal absorption or rapid metabolism, early in the drug development process. frontiersin.org The web-based tool allows for the calculation of properties based on established models, with prediction accuracies often ranging between 70% and 90%. frontiersin.orghumanjournals.com

Key parameters predicted by these tools include:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Total Polar Surface Area (TPSA), and aqueous solubility (Log S). nih.govphytojournal.com

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with P-glycoprotein (P-gp), a key efflux transporter. frontiersin.orgnih.gov

Drug-likeness: Evaluation based on established rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. frontiersin.org

Metabolism: Prediction of whether the compound is likely to be an inhibitor or substrate of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are critical for drug metabolism and potential drug-drug interactions. nih.govhumanjournals.com

Table 2: Representative Pharmacological and Drug-likeness Parameters Predicted by Swiss-ADME frontiersin.orgnih.gov

Parameter CategoryPredicted PropertySignificance
PhysicochemicalLipophilicity (LogP)Impacts solubility, absorption, and membrane permeability.
Water Solubility (Log S)Crucial for absorption and formulation.
Total Polar Surface Area (TPSA)Correlates with drug transport and BBB penetration.
PharmacokineticsGastrointestinal (GI) AbsorptionPredicts oral bioavailability.
Blood-Brain Barrier (BBB) PermeationIndicates potential for CNS activity.
Drug-likenessLipinski's Rule ViolationsAssesses oral bioavailability potential (0 violations is ideal).
Medicinal ChemistryCYP Inhibition (e.g., CYP3A4)Predicts potential for drug-drug interactions.

The use of these computational tools provides valuable insights that guide the selection and optimization of lead compounds, such as chroman-4-amine analogues, by flagging potential ADME issues before significant resources are invested in synthesis and experimental testing. researchgate.netfrontiersin.org

Medicinal Chemistry and Biological Activity Investigations of S Chroman 4 Amine Scaffolds

Modulation of Enzyme Activity

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders such as Alzheimer's and Parkinson's disease nih.govnih.govresearchgate.net. Investigations into chroman-4-amine (B2768764) derivatives have included their evaluation for MAO inhibitory activity. Gem-dimethylchroman-4-amine compounds have been reported to exhibit low to moderate inhibitory activity against both MAO-A and MAO-B core.ac.ukresearchgate.net. Specific IC50 values for (S)-chroman-4-amine itself were not detailed in the provided snippets, but the broader class of gem-dimethylchroman-4-amines showed limited potency in these assays core.ac.ukresearchgate.net.

Interactions with Receptors and Ion Channels

Chroman-4-amine derivatives have demonstrated interactions with critical receptors and ion channels, suggesting their potential as modulators of physiological processes.

Potassium Channel Blockers (e.g., Kv1.5)

The chroman scaffold is present in compounds that modulate potassium channels. Notably, a chroman-4-amine sulfonamide derivative was identified as a potent Kv1.5 potassium channel blocker, exhibiting an IC50 value of 0.11 μM and good selectivity over hERG channel block lookchem.com. Other related chroman derivatives, such as chromanols (e.g., Chromanol 293B and HMR 1556), are recognized as inhibitors of the IKs potassium channel, which plays a role in cardiac electrophysiology researchgate.netresearchgate.netacs.orgrndsystems.com.

Bradykinin (B550075) B1 Receptor Inhibition

Chroman-4-amine units are recognized as integral structural components within potent antagonists of the bradykinin B1 receptor researchgate.netresearchgate.netresearchgate.net. Chiral chroman-4-amines serve as key intermediates in the synthesis of these antagonists, which are being explored for their therapeutic potential in inflammatory conditions and pain management researchgate.netacs.orgnih.gov. For instance, chroman 28 has been identified as a potent and selective antagonist of human and non-human primate bradykinin B1 receptors, with Ki values reported in the range of 0.4–17 nM acs.org. Structure-activity relationship studies have also highlighted diaminochroman carboxamide analogs as highly potent bradykinin B1 receptor antagonists acs.orgnih.gov.

Pharmacological Mechanism Studies (In Vitro)

Studies investigating the mechanism of action for chroman-4-amine derivatives have provided insights into their molecular interactions.

Studies on Receptor Binding and Enzyme Kinetics

Kinetic studies conducted on gem-dimethylchroman-4-amine compounds, particularly concerning their inhibition of equine serum butyrylcholinesterase (eqBuChE), revealed a mixed inhibition mechanism core.ac.ukresearchgate.net. This suggests that these compounds interact with both the free enzyme and the enzyme-substrate complex. Furthermore, molecular docking and STD-NMR experiments have been employed to elucidate the mechanism of action for these chroman-4-amine derivatives core.ac.ukresearchgate.net. However, specific receptor binding data, such as Ki or Kd values, for this compound at the targets discussed in this review were not detailed in the provided literature snippets.

Compound List:

this compound

Gem-dimethylchroman-4-amine compounds

Chroman-4-amine sulfonamide derivative

Chromanol 293B

HMR 1556

Chroman 28

Diaminochroman carboxamides

Gem-dimethylchroman-4-one

Gem-dimethylchroman-4-ol

Chromone-2-carboxylic acid amides

2-aryl-4H-chromen-4-one derivatives

6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one

Investigation of Complex Biological Pathways

Chroman derivatives, including those related to chroman-4-amine, have been implicated in modulating various biological pathways. Research indicates that these compounds can interact with specific biological targets, influencing cellular signaling and enzyme activity. For instance, chroman-4-one and chromone (B188151) derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cellular processes such as aging and neurodegenerative disorders nih.govgu.seacs.org. SIRT2's role in deacetylating histones and non-histone proteins, including α-tubulin, suggests that its inhibition can impact cell cycle regulation and potentially influence tumor growth nih.govacs.org.

Furthermore, chroman-based structures have been explored for their effects on other enzymatic pathways. Gem-dimethylchroman-4-amines have been evaluated for their inhibitory activity against monoamine oxidase (MAO) researchgate.net. Additionally, chroman-4-one derivatives have been investigated as inhibitors of Pteridine (B1203161) Reductase 1 (PTR1), demonstrating anti-parasitic activity against Trypanosoma brucei and Leishmania infantum nih.gov. These findings highlight the capacity of chroman scaffolds to interfere with critical enzymatic and cellular processes, underscoring their potential in targeting various disease states. The ability of these compounds to bind to specific receptors and modulate cellular signaling pathways further contributes to their broad biological relevance ontosight.aiontosight.ai.

Derivatization and Structure-Activity Relationship (SAR) Exploration

The chroman-4-amine scaffold serves as a versatile platform for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying substituents on the chroman ring system and the amine moiety, researchers aim to optimize biological activity, enhance target selectivity, and improve pharmacokinetic properties.

Impact of Substituent Effects on Bioactivity and Target Selectivity

The introduction of various substituents onto the chroman core significantly influences the bioactivity and target selectivity of chroman-4-amine derivatives. Studies focusing on chroman-4-one and chromone analogues, which share structural similarities, provide valuable insights into these effects.

For instance, in the context of SIRT2 inhibition, SAR studies have revealed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring system are generally favorable for high potency nih.govacs.orgacs.orgresearchgate.netacs.org. Specifically, compounds bearing halogen substituents, such as dibromo groups, have demonstrated potent inhibitory activity nih.govacs.orgresearchgate.netacs.org. An alkyl chain of three to five carbons at the 2-position was also found to be crucial for optimal activity nih.govacs.org. Conversely, bulky groups directly attached to the ring system tended to diminish the inhibitory effect nih.govacs.org. Electron-poor chroman-4-ones generally exhibited greater potency than their electron-rich counterparts nih.govacs.org.

In studies targeting butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), specific substituent effects were also observed. For BuChE inhibition, a methoxy (B1213986) group at the 8-position of gem-dimethylchroman-4-amine (e.g., compound 4b) yielded the highest inhibitory activity (IC50 = 7.6 μM), while unsubstituted or 6-methyl substituted analogues showed moderate activity researchgate.net. Regarding MAO-B inhibition, chromanones substituted at the C7 position with halogen-substituted benzyloxy groups proved most effective, with one derivative exhibiting an IC50 of 8.62 nM and high selectivity for MAO-B researchgate.net.

Table 1: Impact of Substituents on SIRT2 Inhibition

Compound (Derivative Type) Substituent(s) Target IC50 (μM) Reference(s)
Chroman-4-one 6,8-dibromo-2-pentyl SIRT2 1.5 nih.govacs.orgresearchgate.netacs.org
Chroman-4-one 8-bromo-6-chloro-2-pentyl SIRT2 1.5 researchgate.net
Chroman-4-one 2-pentyl SIRT2 4.3 (rac) acs.orgresearchgate.net
Chroman-4-one 2-pentyl SIRT2 1.5 (S) acs.orgresearchgate.net
Chroman-4-one 2-pentyl SIRT2 4.5 (R) acs.orgresearchgate.net
Chroman-4-one 6-chloro SIRT2 Reduced activity nih.gov
Chroman-4-one 6-methoxy SIRT2 20% inhibition nih.gov
Chroman-4-one 6-bromo SIRT2 Favorable nih.govacs.org

Table 2: Impact of Substituents on BuChE and MAO Inhibition

Compound (Derivative Type) Substituent(s) Target IC50 (μM) Reference(s)
Gem-dimethylchroman-4-amine 8-OMe eqBuChE 7.6 researchgate.net
Gem-dimethylchroman-4-amine Unsubstituted eqBuChE 38 researchgate.net
Gem-dimethylchroman-4-amine 6-methyl eqBuChE 52 researchgate.net
Chromanone 7-substituted (general) MAO-B Favorable researchgate.net

Stereochemical Influence on Pharmacological Efficacy

The stereochemistry of chroman-4-amine derivatives plays a critical role in their pharmacological efficacy. Chirality, arising from stereogenic centers within the molecule, can lead to enantiomers with distinct biological activities. This is particularly evident in enzyme inhibition studies.

For example, in the development of SIRT2 inhibitors, the S-enantiomer of a specific chroman-4-one derivative (S-7a) was identified as the eutomer, exhibiting a significantly lower IC50 value (1.5 μM) compared to its R-enantiomer (4.5 μM) and the racemic mixture (4.3 μM) acs.orgresearchgate.net. This demonstrates that the specific spatial arrangement of atoms in the S-enantiomer is more conducive to binding and inhibiting the SIRT2 enzyme.

The synthesis of chiral chroman-4-amines has also been facilitated by enantioselective methodologies, such as asymmetric transfer hydrogenation, yielding enantiomerically pure intermediates crucial for the development of targeted therapeutics, including Bradykinin B1 receptor antagonists researchgate.net. The distinct biological profiles of enantiomers are a common phenomenon in medicinal chemistry, where one stereoisomer may be highly active while the other is less active, inactive, or even exhibits antagonistic effects nih.gov. Therefore, understanding and controlling the stereochemistry is paramount for optimizing the therapeutic potential of chroman-4-amine compounds.

Table 3: Stereochemical Influence on SIRT2 Inhibition

Compound (Derivative Type) Stereochemistry Target IC50 (μM) Reference(s)
Chroman-4-one (7a) Racemic SIRT2 4.3 acs.orgresearchgate.net
Chroman-4-one (7a) (S)-enantiomer SIRT2 1.5 acs.orgresearchgate.net

Chroman-Based Compounds as Functional Building Blocks in Material Science and Polymer Development

Beyond their pharmaceutical applications, chroman-based compounds, including derivatives that could be synthesized from or related to chroman-4-amine, hold potential as functional building blocks in material science and polymer development. The inherent stability and tunable chemical properties of the chroman scaffold make it an attractive moiety for incorporation into novel materials.

Chromene derivatives, closely related to chromans, have found applications in material science, serving as components in laser dyes, optical brighteners, and fluorescence markers researchgate.net. These applications leverage the photophysical properties of the chromene system. While direct use of this compound in polymer synthesis is not extensively detailed in the provided search results, the principles of polymer chemistry suggest its potential as a monomer or functional additive. The synthesis of polymers involves joining smaller units, known as monomers, through polymerization reactions symeres.comsigmaaldrich.com. Functionalized cyclic compounds can serve as monomers to create polymers with specific properties rsc.orgrsc.org. The amine group in chroman-4-amine could also be utilized for post-polymerization modification or to introduce specific functionalities into polymer chains. The exploration of chroman-based structures in material design represents a growing area, capitalizing on the versatility of this heterocyclic system.

Compound List:

this compound

Chroman

Chromene

5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)chroman-2-one

Chromanone

Flavonoids

Uniflorol

Gem-dimethylchroman-4-ol

Gem-dimethylchroman-4-amine

Propargyl gem-dimethylchromanamines

Chroman-4-ol

Naphthylchroman-4-one

Chroman-4-one

Chroman-4-carboxylic acid

2-(5-hydroxy-4-keto-2,2-dimethyl-chroman-7-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide

(S)-8-(Trifluoromethoxy)chroman-4-amine

3-benzylidenechroman-4-one

Spiroquinoxalinopyrrolidine embedded chromanone hybrids

4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)

5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)

2-hydroxyisobutyric acid (HIBA)

1H-imidazo[4,5-c]quinolin-4-amine

T62 (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)methanone

CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester)

Flavanones (e.g., Naringenin, Naringin, Sakuranetin, Eriodictyol, Sterubin)

Chromones

Isoflavones

Flavonols

Flavanols

Anthocyanins

Thiochromene

Thiochromane

3-hydroxythiochromen-4-one

(S)-carvone

(R)-carvone

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways for Highly Enantiospecific (S)-Chroman-4-amines

The therapeutic efficacy of chroman-4-amine (B2768764) derivatives is often dependent on their stereochemistry, making the development of highly enantiospecific synthetic routes a critical area of ongoing research. Future efforts are directed towards innovative strategies that offer high yields, excellent enantioselectivity, and operational simplicity.

Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. semanticscholar.org Recent studies have demonstrated the use of chiral bifunctional squaramide organocatalysts in domino reactions to produce highly substituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. core.ac.ukdovepress.com Future research will likely focus on expanding the scope of these catalysts to generate a wider variety of (S)-chroman-4-amine analogues and optimizing reaction conditions for scalability and industrial applicability.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymatic kinetic resolution, for instance, can be employed for the enantioselective acylation of racemic chroman-4-ols, which are key precursors to the desired amines. nih.gov The development of novel amine oxidases through rational structure-guided engineering is another promising avenue. pharmaron.com These engineered biocatalysts could be applied in deracemization reactions for the efficient asymmetric synthesis of chiral amines, including the this compound core. pharmaron.com

Transition-Metal Catalysis: Asymmetric hydrogenation and other transition-metal-catalyzed reactions are well-established methods for creating chiral centers. The development of new chiral ligands and catalysts for the asymmetric reduction of chroman-4-ones to the corresponding amines or alcohols is an active area of investigation. For example, highly enantioselective CBS reduction using in situ-generated catalysts has been shown to be effective for producing (R)-chroman-4-amine salts, and similar methodologies can be adapted for the (S)-enantiomer. mdpi.com

A comparative overview of emerging synthetic strategies is presented below:

Synthetic StrategyCatalyst/Reagent ExampleKey AdvantagesReported Enantioselectivity (ee)
OrganocatalysisChiral SquaramideHigh enantioselectivity, mild reaction conditions, metal-free.Up to 99%
BiocatalysisEngineered Monoamine Oxidase (MAO-N)High specificity, environmentally friendly, potential for deracemization.High
Metal CatalysisChiral Iridium CatalystsHigh efficiency, applicability to kinetic resolution.High selectivity factors

Advanced Computational Modeling for De Novo Design of Chroman-Based Ligands with Optimized Biological Profiles

Advanced computational modeling is revolutionizing drug discovery by enabling the de novo design of ligands with tailored biological activities and optimized pharmacokinetic properties. nih.govnih.gov For the chroman-4-amine scaffold, these in silico approaches are instrumental in exploring vast chemical spaces and prioritizing candidates for synthesis and biological evaluation. mdpi.com

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of biological targets, SBDD has become a cornerstone of modern drug design. nih.gov Molecular docking simulations are used to predict the binding modes and affinities of novel chroman-4-amine derivatives within the active sites of target proteins. researchgate.netresearchgate.net For instance, docking studies have been employed to design chroman-based inhibitors of targets such as the epidermal growth factor receptor (EGFR) and to understand their binding interactions with antitubercular targets like InhA. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: To complement static docking poses, MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time. semanticscholar.org These simulations can confirm the stability of binding interactions and help to refine the design of ligands with improved residence times and efficacy. pharmaron.comresearchgate.net

Pharmacophore Modeling and Virtual Screening: When a target's 3D structure is unknown, ligand-based methods such as pharmacophore modeling can be used. By identifying the key chemical features required for biological activity from a set of known active compounds, virtual libraries of chroman-4-amine derivatives can be screened to identify novel hits. google.com

The integration of these computational techniques allows for a cyclical process of design, prediction, synthesis, and testing, which significantly accelerates the optimization of lead compounds. This approach has been successfully applied to design chroman derivatives as potential anticancer and antiepileptic agents. chemimpex.com

Exploration of New Biological Targets and Therapeutic Areas for Chroman-4-amine Scaffolds

The chroman-4-amine scaffold has demonstrated a broad spectrum of biological activities, and ongoing research continues to uncover new therapeutic applications and molecular targets. nih.gov While initially explored for neurological disorders, the versatility of this scaffold has led to its investigation in oncology, infectious diseases, and inflammation. researchgate.netchemimpex.com

Neurodegenerative Diseases: The chromane (B1220400) ring system is a well-established pharmacophore for targeting neurodegenerative conditions like Alzheimer's and Parkinson's diseases. core.ac.uk Research has shown that chroman-4-amine derivatives can act as potent inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), enzymes that are key targets in the management of these diseases. core.ac.uk Furthermore, some derivatives have been identified as selective inhibitors of Sirtuin-2, which is associated with age-related neurodegeneration. core.ac.uk

Oncology: The chroman scaffold is present in numerous compounds with anticancer properties. mdpi.comnih.gov Recent research has focused on designing chroman derivatives as inhibitors of novel cancer targets. For example, a new class of chroman-like small-molecule inhibitors of the programmed death-ligand 1 (PD-L1) has been reported, which could play a crucial role in cancer immunotherapy by disrupting the PD-1/PD-L1 interaction. nih.gov Other studies have focused on developing chroman-4-one derivatives as inhibitors of Sirtuin 2, which has shown antiproliferative effects in cancer cells. nih.gov

Infectious Diseases: The chroman-4-one core, a precursor to chroman-4-amines, has been identified as a promising scaffold for developing agents against parasitic diseases. nih.gov Specifically, these compounds have been shown to target pteridine (B1203161) reductase 1 (PTR1), an essential enzyme in Trypanosoma and Leishmania parasites. nih.gov This opens up a new therapeutic avenue for treating neglected tropical diseases.

A summary of emerging biological targets for chroman-based scaffolds is provided below:

Therapeutic AreaBiological TargetPotential Indication
NeurodegenerationButyrylcholinesterase (BuChE), Monoamine Oxidase (MAO)Alzheimer's Disease, Parkinson's Disease
NeurodegenerationSirtuin-2 (Sirt2)Age-related neurodegenerative diseases
OncologyProgrammed Death-Ligand 1 (PD-L1)Various Cancers (Immunotherapy)
Infectious DiseasesPteridine Reductase 1 (PTR1)Leishmaniasis, Trypanosomiasis
OncologyEpidermal Growth Factor Receptor (EGFR)Non-small cell lung cancer

Integration of High-Throughput Screening with Structure-Based Drug Design Approaches

The synergy between high-throughput screening (HTS) and structure-based drug design (SBDD) represents a powerful paradigm for modern drug discovery. nih.govresearchgate.net This integrated approach is particularly well-suited for exploring the therapeutic potential of the this compound scaffold by rapidly identifying novel hits and efficiently optimizing them into viable lead compounds.

High-Throughput Screening (HTS) Campaigns: HTS allows for the rapid screening of large and diverse compound libraries against specific biological targets. pharmaron.comresearchgate.net The process involves miniaturized assays in microplate formats (96, 384, or 1536 wells) and robotic automation to test hundreds of thousands of compounds per day. pharmaron.comnuvisan.com For the chroman-4-amine scaffold, focused or diversity-oriented libraries can be synthesized and screened to identify initial hits for a desired target. enamine.netstanford.edu The quality of the data generated, often assessed by metrics like the Z'-score, is crucial for identifying genuine hits. researchgate.net

Hit-to-Lead Optimization: Once initial hits are identified through HTS, SBDD plays a critical role in the hit-to-lead optimization phase. eurofinsdiscovery.com Computational methods, such as molecular docking and MD simulations, are used to understand the binding mode of the hit compounds. youtube.com This structural information then guides the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing is more efficient and cost-effective than traditional medicinal chemistry approaches alone. nih.gov

Virtual Screening as a Complement to HTS: Virtual screening (VS) can be used as a complementary approach to physical HTS. nih.gov By using computational models of the target protein, large virtual libraries of compounds can be screened in silico to prioritize a smaller, more manageable set of compounds for experimental testing. eurofinsdiscovery.com This can enrich the hit rate of subsequent HTS campaigns and reduce costs.

The integration of these advanced platforms—from automated HTS systems to sophisticated computational chemistry tools—will undoubtedly accelerate the discovery and development of new drugs derived from the this compound scaffold. youtube.com

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis routes for (S)-chroman-4-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of chroman-4-ketone using catalysts like Ru-BINAP complexes, followed by amination with ammonia or amine sources. Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent selection (e.g., THF for solubility), and catalytic systems (e.g., Pd/C for reductive amination). Enantiomeric purity is enhanced via chiral auxiliaries or kinetic resolution .

Q. What analytical techniques are recommended for characterizing this compound and ensuring enantiomeric purity?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with UV detection, coupled with polarimetric analysis. Confirm structural integrity via 1H/13C^1H/^{13}C NMR and 2D-COSY for stereochemical assignment. Mass spectrometry (HRMS) validates molecular weight. Compare retention times with racemic standards to calculate enantiomeric excess (≥98% for pharmaceutical-grade purity) .

Q. What in vitro models are commonly used to evaluate the neuroprotective effects of this compound?

  • Methodological Answer : SH-SY5Y neuronal cells under oxidative stress (induced by H2O2\text{H}_2\text{O}_2) are standard. Measure cell viability via MTT assay, acetylcholinesterase inhibition using Ellman’s method, and apoptosis markers (e.g., caspase-3 activity). IC50_{50} values are benchmarked against donepezil for comparative efficacy .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Conduct meta-analysis controlling for variables like enzyme concentration (e.g., 0.1–1.0 nM acetylcholinesterase), pH (7.4 vs. 8.0), and purity (HPLC-validated). Cross-validate using surface plasmon resonance (SPR) for binding kinetics and in vivo models (e.g., transgenic Alzheimer’s mice) to reconcile in vitro/in vivo disparities .

Q. How does the introduction of substituents (e.g., 6-fluoro, 8-trifluoromethyl) influence the biological activity and metabolic stability of this compound derivatives?

  • Methodological Answer : Fluorination at the 6-position increases lipophilicity (logP ↑ by 0.5–1.0 units), enhancing blood-brain barrier penetration. Trifluoromethyl groups at C8 improve metabolic stability (CYP450 resistance, assessed via liver microsome assays). Use QSAR models to predict binding affinity changes (>2-fold vs. parent compound) .

Q. What strategies are employed to resolve conflicting data between molecular docking predictions and experimental IC50_{50} values for this compound derivatives?

  • Methodological Answer : Re-evaluate docking parameters (e.g., AMBER vs. CHARMM force fields) and solvation models (implicit vs. explicit water). Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability. Validate via kinase profiling to rule out off-target interactions .

Q. What computational methods are utilized to predict the synthetic accessibility and retrosynthetic pathways for novel this compound analogs?

  • Methodological Answer : AI-driven tools (e.g., IBM RXN) analyze >10,000 reaction databases to propose viable routes. Graph-based algorithms prioritize steps with high atom economy (>70%). Density functional theory (DFT) calculates transition-state energies (ΔG‡) to predict stereochemical outcomes .

Q. How can researchers validate the enantiomeric purity of this compound post-synthesis?

  • Methodological Answer : Combine chiral HPLC (polysaccharide columns) with X-ray crystallography for absolute configuration confirmation. Optical rotation measurements ([α]D_D) must align with literature values (e.g., +47.7° in CH2_2Cl2_2). Use Mosher’s ester analysis for secondary validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.